3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
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Description
3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a useful research compound. Its molecular formula is C20H24F3N5O and its molecular weight is 407.441. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is certain types of fungi, including Botryosphaeria dothidea , Phomopsis sp. , and Botrytis cinereal . These fungi are responsible for various plant diseases, posing serious threats to crop production worldwide .
Mode of Action
This inhibition disrupts the normal functioning of the fungi, leading to their eventual death .
Biochemical Pathways
Given its antifungal activity, it can be inferred that the compound interferes with pathways crucial for the survival and proliferation of the target fungi .
Result of Action
The compound exhibits potent antifungal activity against the target fungi. In preliminary biological tests, it demonstrated an inhibition rate of 100%, which was higher than that of the standard antifungal agent, Pyrimethanil . This suggests that the compound effectively inhibits the growth and proliferation of the target fungi, thereby mitigating the diseases they cause .
Properties
IUPAC Name |
3-(dimethylamino)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O/c1-13-24-17(20(21,22)23)12-18(25-13)28-9-7-15(8-10-28)26-19(29)14-5-4-6-16(11-14)27(2)3/h4-6,11-12,15H,7-10H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJVVQFTYJJQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.